![molecular formula C12H10ClN5 B5717831 N-(4-chlorobenzyl)-9H-purin-6-amine CAS No. 4217-46-3](/img/structure/B5717831.png)
N-(4-chlorobenzyl)-9H-purin-6-amine
Overview
Description
N-(4-chlorobenzyl)-9H-purin-6-amine, also known as 4CB, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme adenosine kinase, which is responsible for the metabolism of adenosine, a key signaling molecule in many physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
- N-(4-chlorobenzyl)-9H-purin-6-amine is involved in various synthetic studies. One example includes its use in the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, where variations in amino/imino tautomer ratios were observed and identified using NMR methods (Roggen & Gundersen, 2008). Additionally, the compound's derivatives show potential in the synthesis of tubulin polymerization inhibitors, revealing its relevance in medicinal chemistry (Zhou et al., 2017).
Biological Activity and Potential Therapeutic Uses
- Research indicates that certain derivatives of N-(4-chlorobenzyl)-9H-purin-6-amine display antimycobacterial, antiprotozoal, and anti-cancer activities. For example, introducing a methyl group in the 2-position of its analogs enhances antimycobacterial and antiprotozoal activity (Roggen et al., 2011). This highlights its potential utility in developing treatments for various diseases, including cancer.
Application in Drug Development and Chemical Synthesis
- This compound plays a significant role in the development of pharmaceuticals and chemical synthesis processes. For instance, it's used in the large-scale preparation of pharmaceuticals, demonstrating its importance in industrial applications (Shi et al., 2015). Moreover, its derivatives have been explored as aldose reductase inhibitors, offering potential therapeutic options for diabetic complications (Zhu et al., 2022).
Experimental and Analytical Techniques
- The compound and its derivatives are also important in experimental chemistry, utilized in various analytical and synthetic techniques. For instance, they are used in studies involving hydrogen-bond-assisted C-H functionalization, demonstrating its utility in advanced chemical synthesis processes (Kim et al., 2014).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBBVABVBNINRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359635 | |
Record name | N-[(4-chlorophenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-7H-purin-6-amine | |
CAS RN |
4217-46-3 | |
Record name | N-[(4-chlorophenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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